2,5-Diisopropyl-p-xylene

Catalog No.
S749137
CAS No.
10375-96-9
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diisopropyl-p-xylene

CAS Number

10375-96-9

Product Name

2,5-Diisopropyl-p-xylene

IUPAC Name

1,4-dimethyl-2,5-di(propan-2-yl)benzene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-9(2)13-7-12(6)14(10(3)4)8-11(13)5/h7-10H,1-6H3

InChI Key

MBEBPYJMHLBHDJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(C)C)C)C(C)C

Synonyms

2,5-Diisopropyl-1,4-dimethylbenzene

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)C)C(C)C

The exact mass of the compound 2,5-Diisopropyl-p-xylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Diisopropyl-p-xylene (CAS 10375-96-9), systematically known as 1,4-dimethyl-2,5-diisopropylbenzene, is a sterically hindered tetraalkylbenzene utilized primarily as an advanced industrial precursor [1]. Characterized by its specific para-methyl and para-isopropyl substitution pattern, this compound is highly valued in polymer chemistry as a strategic alternative to durene (1,2,4,5-tetramethylbenzene) for the synthesis of pyromellitic dianhydride (PMDA) [2]. PMDA is a critical monomer required for manufacturing high-performance polyimide films (e.g., Kapton). Because durene is frequently subject to supply chain deficiencies, 2,5-diisopropyl-p-xylene has emerged as a crucial procurement substitute that supports both gas-phase and advanced high-yield liquid-phase oxidation workflows [2].

Attempting to substitute 2,5-diisopropyl-p-xylene with bulkier alternatives like 1,2,4,5-tetraisopropylbenzene (TIPB) fundamentally alters oxidation kinetics and ruins downstream yields [1]. Using TIPB introduces excessive steric hindrance that severely inhibits the simultaneous oxidation of adjacent alkyl groups required to form the critical dianhydride structure, drastically reducing PMDA yields [1]. Furthermore, while durene remains the traditional PMDA precursor, its chronic market shortages force manufacturers to seek alternatives; 2,5-diisopropyl-p-xylene provides a highly reliable, process-compatible solution that uniquely supports high-yield liquid-phase oxidation at lower temperatures, unlike crude mixed-xylene streams which require cost-prohibitive isomer separation [2].

Superior PMDA Yield vs. Tetraisopropylbenzene (TIPB)

In the synthesis of pyromellitic dianhydride (PMDA) via vanadium oxide-catalyzed gas-phase oxidation, the specific alkyl substitution pattern dictates the final yield. 2,5-Diisopropyl-p-xylene significantly outperforms 1,2,4,5-tetraisopropylbenzene (TIPB) because the latter suffers from severe steric hindrance that blocks the simultaneous oxidation of adjacent isopropyl groups into the required anhydride structure [1]. This makes 2,5-diisopropyl-p-xylene a far more efficient tetraalkylbenzene precursor for PMDA when the traditional baseline, durene, is unavailable.

Evidence DimensionPMDA formation efficiency in gas-phase oxidation
Target Compound Data2,5-Diisopropyl-p-xylene achieves viable PMDA yields by balancing reactive methyls with sterically manageable isopropyls.
Comparator Or Baseline1,2,4,5-Tetraisopropylbenzene (TIPB) (Produces significantly lower PMDA yields due to adjacent isopropyl steric clash).
Quantified DifferenceHigher PMDA yield and superior oxidizability compared to TIPB under identical V-P-O catalytic conditions.
ConditionsGas-phase air oxidation over V2O5-P2O5-alundum catalyst.

Buyers sourcing PMDA precursors must avoid TIPB due to its steric limitations; 2,5-diisopropyl-p-xylene provides the necessary structural balance for efficient anhydride formation.

Compatibility with High-Yield Liquid-Phase Oxidation

Traditional PMDA production relies on the high-temperature (400-450 °C) vapor-phase oxidation of durene, which typically caps yields at approximately 65%. 2,5-Diisopropyl-p-xylene is highly compatible with advanced liquid-phase oxidation processes operating at much lower temperatures (≤200 °C) [1]. This transition to liquid-phase oxidation utilizing 2,5-diisopropyl-p-xylene can drive PMDA yields up to 90%, offering a massive improvement in raw material efficiency and process economics [1].

Evidence DimensionPMDA Yield and Process Temperature
Target Compound DataUp to 90% PMDA yield via liquid-phase oxidation at ≤200 °C.
Comparator Or BaselineTraditional durene vapor-phase oxidation baseline (~65% yield at 400-450 °C).
Quantified Difference+25% absolute increase in maximum yield while reducing reaction temperature by >200 °C.
ConditionsLiquid-phase oxidation vs. standard high-temperature vapor-phase oxidation.

Procuring this compound enables manufacturers to utilize lower-temperature liquid-phase oxidation, drastically improving PMDA yields and reducing energy costs.

Feedstock-Dependent Isomeric Purity for PMDA Synthesis

Procuring highly pure 2,5-diisopropyl-p-xylene is critical because generic mixed diisopropylxylene fractions contain close-boiling isomers that are extremely difficult and costly to separate [1]. When synthesized via the selective alkylation of pure p-xylene with propylene, the process yields a high concentration of the specific 1,4-dimethyl-2,5-diisopropylbenzene isomer [1]. This avoids the extensive re-alkylation and transalkylation stages required when sourcing from crude mixed-xylene alkylation streams.

Evidence DimensionDownstream separation complexity and isomeric purity
Target Compound DataDirect selective alkylation of p-xylene yields high-purity 2,5-diisopropyl-p-xylene suitable for direct oxidation.
Comparator Or BaselineMixed xylene alkylation streams (Require complex, multi-stage separation due to identical boiling points of isomers).
Quantified DifferenceElimination of costly transalkylation/isomerization purification stages.
ConditionsFriedel-Crafts alkylation of p-xylene vs. mixed xylenes.

Buyers must specify the pure 2,5-diisopropyl-p-xylene isomer, as crude diisopropylxylene mixtures require cost-prohibitive separation before they can be used in polyimide precursor synthesis.

Alternative Precursor for Pyromellitic Dianhydride (PMDA) Production

Due to its optimized steric profile, 2,5-diisopropyl-p-xylene serves as a direct, high-efficiency substitute for durene in the synthesis of PMDA, a critical monomer for Kapton and other high-performance polyimide films [1]. It is particularly suited for modern facilities seeking to overcome durene supply chain shortages while maintaining high anhydride yields [2].

High-Yield Liquid-Phase Oxidation Workflows

For chemical manufacturers transitioning away from energy-intensive gas-phase oxidations (400-450 °C), this compound is an ideal feedstock. It can be efficiently oxidized in the liquid phase at temperatures at or below 200 °C, significantly improving process economics and driving PMDA yields up to 90% [2].

Feedstock for High-Purity Polyimide Monomer Synthesis

Because crude mixed-xylene alkylation streams yield close-boiling isomers that are nearly impossible to separate economically, procuring pure 2,5-diisopropyl-p-xylene is essential for high-purity polyimide monomer synthesis [2]. Starting with this specific isomer bypasses the need for costly downstream transalkylation and isomerization, ensuring the final PMDA meets the stringent purity requirements of the electronics and aerospace industries[2].

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10375-96-9

Dates

Last modified: 02-18-2024

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